molecular formula C20H17N5O3 B11436197 N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide

N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide

Cat. No.: B11436197
M. Wt: 375.4 g/mol
InChI Key: UIYKYQMKQHRJNZ-UHFFFAOYSA-N
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Description

N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a dioxo group, and a tetrahydrobenzo[g]pteridin moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzo[g]pteridin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[g]pteridin core.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydrobenzo[g]pteridin intermediate.

    Formation of the dioxo group: The dioxo group is introduced through an oxidation reaction, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the propanamide moiety: The final step involves the reaction of the intermediate with propanoyl chloride or propanoic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo group to hydroxyl groups or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as benzyl halides, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity.

Mechanism of Action

The mechanism of action of N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA interaction: The compound could interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide can be compared with other similar compounds, such as:

    N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.

    N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)butanamide: This compound has a butanamide group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-benzyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)propanamide

InChI

InChI=1S/C20H17N5O3/c1-2-16(26)21-13-8-9-14-15(10-13)23-18-17(22-14)19(27)25(20(28)24-18)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,21,26)(H,23,24,28)

InChI Key

UIYKYQMKQHRJNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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